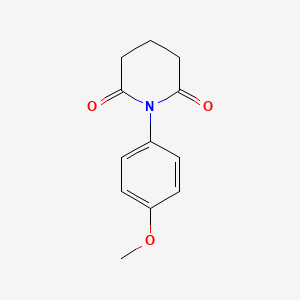

1-(4-Methoxyphenyl)piperidine-2,6-dione

Description

Historical Perspectives on Glutarimide (B196013) Scaffold Research

The history of the glutarimide scaffold is inextricably linked with the drug thalidomide (B1683933). Initially marketed in the late 1950s as a sedative, its tragic teratogenic effects led to a catastrophe that fundamentally changed drug regulation and safety testing. researchgate.net Thalidomide is composed of a glutarimide ring and a phthalimide (B116566) ring. ucl.ac.uk This event, while devastating, spurred intense scientific inquiry into the drug's mechanism of action.

Decades later, research revealed that thalidomide and its analogues, known as immunomodulatory drugs (IMiDs), exert their effects by binding to a protein called cereblon (CRBN). usuhs.edunih.govnih.gov CRBN is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. nih.govresearchgate.net By binding to CRBN, these drugs modulate the ubiquitination and subsequent degradation of specific target proteins, a mechanism now central to the field of targeted protein degradation. researchgate.netyoutube.com This discovery revitalized interest in the glutarimide scaffold, transforming it from a symbol of pharmaceutical disaster to a key tool in developing novel therapeutics for cancer and other diseases. nih.govnih.gov

Significance of N-Aryl Substitution in Piperidine-2,6-dione Frameworks

The N-Aryl substitution on the piperidine-2,6-dione (or glutarimide) ring is crucial for its interaction with the cereblon (CRBN) E3 ligase complex. The glutarimide moiety itself fits into a hydrophobic pocket of CRBN's thalidomide-binding domain. nih.govresearchgate.net The N-substituent, which in the case of thalidomide is the phthalimido group, is exposed to the solvent and influences which proteins (neosubstrates) are recruited to the complex for degradation. researchgate.net

Replacing the traditional phthalimide group with other aryl substituents, such as a phenyl or methoxyphenyl group, can significantly alter the molecule's properties. For instance, researchers have designed phenyl-glutarimide analogues to improve chemical stability, as the phthalimide moiety can be prone to hydrolysis. nih.gov These novel binders retain affinity for CRBN and can be used to create proteolysis-targeting chimeras (PROTACs). nih.gov The nature of the N-aryl group—its size, electronics, and substitution pattern—can fine-tune the binding affinity and, critically, the selectivity for different neosubstrates, allowing for the targeted degradation of specific proteins. nih.gov Studies have shown that even subtle changes to this part of the molecule can lead to profound differences in biological activity. nih.gov

Research Trajectories for 1-(4-Methoxyphenyl)piperidine-2,6-dione and Related Structural Motifs

Research into this compound has identified it as a potent inhibitor of the enzyme aromatase. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govnih.gov

| Property | Value |

|---|---|

| CAS Number | 138480-41-8 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

Current Gaps and Future Directions in Compound-Specific Academic Inquiry

While the broader class of glutarimide derivatives has been extensively studied, particularly as immunomodulatory agents and components of PROTACs, research specifically on this compound is less comprehensive. A significant gap exists in understanding its precise mechanism of action beyond general aromatase inhibition.

Future research should focus on several key areas:

Structural Biology: Obtaining crystal structures of this compound bound to aromatase would elucidate the specific molecular interactions responsible for its inhibitory activity and guide the design of more potent and selective inhibitors.

Mechanism of Action: While identified as an aromatase inhibitor, further studies are needed to determine if it, like other glutarimide-based molecules, interacts with the CRBN E3 ligase complex and induces the degradation of specific proteins, which could reveal additional or alternative therapeutic applications. google.comresearchgate.net

Synthetic Methodology: The development of more efficient and enantioselective synthetic routes is crucial. nih.govresearchgate.net Modern catalytic methods could allow for the rapid generation of analogues with diverse substitutions on both the phenyl ring and the piperidine-2,6-dione core, enabling detailed structure-activity relationship (SAR) studies. ajchem-a.comacs.org

Expanded Biological Screening: The compound should be screened against a wider panel of cancer cell lines and other biological targets to uncover its full therapeutic potential. The established role of the glutarimide scaffold in targeted protein degradation suggests that this compound might have applications beyond its known anti-aromatase activity. researchgate.netacs.org

Addressing these gaps will provide a more complete picture of the compound's chemical biology and could unlock its potential for development into a next-generation therapeutic agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-7-5-9(6-8-10)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOUXULQQKQIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Piperidine 2,6 Dione and Its Analogues

Strategic Approaches to N-Aryl Piperidine-2,6-dione Core Synthesis

The construction of the N-aryl piperidine-2,6-dione core is a fundamental step in the synthesis of 1-(4-methoxyphenyl)piperidine-2,6-dione and related compounds. Strategic precursor design and optimization of reaction pathways are crucial for achieving high yields and purity.

Precursor Design and Reaction Pathways for Glutarimide (B196013) Formation

The most common and direct approach to the synthesis of N-aryl piperidine-2,6-diones involves the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride (B1165640). researchgate.net For the synthesis of this compound, the key precursors are 4-methoxyaniline and glutaric anhydride.

The reaction typically proceeds in a two-step, one-pot sequence. Initially, the nucleophilic amino group of 4-methoxyaniline attacks one of the carbonyl groups of glutaric anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate N-(4-methoxyphenyl)glutaramic acid. Subsequent heating of this intermediate, often in the presence of a dehydrating agent or under reflux conditions in a high-boiling solvent, promotes intramolecular cyclization via amide bond formation to yield the desired this compound. researchgate.net

Alternative pathways to the glutarimide core exist, such as the Michael addition of an acetamide (B32628) derivative to an α,β-unsaturated carbonyl compound. thieme-connect.com However, the reaction between an aniline and glutaric anhydride remains a highly efficient and widely used method for preparing N-aryl piperidine-2,6-diones.

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | Aryl amine source |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | Dicarbonyl source for imide ring formation |

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. A general procedure involves refluxing a solution of the corresponding aniline derivative and glutaric anhydride in a suitable solvent. researchgate.net

For the synthesis of N-aryl piperidine-2,6-dione derivatives, toluene (B28343) is a commonly used solvent. The reaction mixture is typically refluxed for several hours to ensure complete cyclization of the intermediate glutaramic acid. researchgate.net The product can then be isolated by cooling the reaction mixture, followed by filtration and washing with a non-polar solvent like n-pentane to remove any unreacted starting materials. researchgate.net

To drive the cyclization to completion, a cyclizing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed. After the initial reaction between the aniline and glutaric anhydride, the crude intermediate is dissolved in a solvent like chloroform, and CDI is added. The mixture is then refluxed for an extended period to afford the final N-aryl piperidine-2,6-dione. researchgate.net Optimization of parameters such as reaction time, temperature, and the stoichiometry of the reagents is crucial for maximizing the yield and purity of the target compound.

Enantioselective and Stereocontrolled Synthesis of Piperidine-2,6-dione Derivatives

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The development of enantioselective and stereocontrolled synthetic methods for piperidine-2,6-dione derivatives is therefore of significant interest.

Methodologies for Chiral Resolution and Asymmetric Construction

The separation of enantiomers of racemic piperidine-2,6-dione derivatives can be achieved using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov Chiral stationary phases (CSPs) such as Chiralpak IA and Chiralpak IB, which are based on immobilized polysaccharides, have been successfully used for the resolution of various piperidine-2,6-dione analogues. nih.govcanberra.edu.au The choice of mobile phase, which can range from normal-phase eluents like hexane/dioxane to non-conventional solvents, is critical for achieving baseline separation. nih.govcanberra.edu.au The chiral recognition mechanism often relies on hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov

For the asymmetric construction of chiral glutarimides, several catalytic methods have been developed. Oxidative N-heterocyclic carbene (NHC) catalysis has been employed in a formal [3+3] annulation of enals and substituted malonamides to produce functionalized glutarimides with excellent enantioselectivity. acs.org Another approach involves the nickel-catalyzed asymmetric reductive arylation of α-substituted imides, which provides enantioenriched α-arylglutarimides from simple starting materials. acs.orgchemrxiv.org These methods offer direct access to chiral building blocks that can be further elaborated.

| Chiral Stationary Phase | Mobile Phase | Analytes Resolved | Reference |

| Kromasil CHI-DMB | Hexane/Dioxane (90:10, v/v) | Aminoglutethimide, Pyridoglutethimide, etc. | nih.gov |

| Chiralpak IA | Methyl-tert-butyl ether/THF (90:10, v/v) | Aminoglutethimide, Thalidomide (B1683933), etc. | nih.govcanberra.edu.au |

| Chiralpak IB | Methyl-tert-butyl ether/THF (90:10, v/v) | Aminoglutethimide, Thalidomide, etc. | nih.govcanberra.edu.au |

Impact of Stereochemistry on Mechanistic Research Properties

The stereochemistry of the piperidine-2,6-dione core and its substituents can have a profound impact on the compound's interaction with biological targets. For instance, in the case of glutarimide-based antibiotics like cycloheximide, the specific configuration of the hydroxyl group and other stereocenters is crucial for its biological activity. acs.org The three-dimensional arrangement of functional groups dictates how a molecule fits into the binding pocket of a protein, influencing its efficacy and selectivity.

For α-arylglutarimides, the enantiomers can exhibit different biological activities. nih.gov The configurational stability of these compounds is influenced by the substituents on the aryl ring, which can affect the acidity of the α-proton and thus the rate of racemization. nih.gov Therefore, the ability to synthesize stereochemically pure isomers is essential for investigating structure-activity relationships (SAR) and for developing drugs with improved therapeutic profiles. Vibrational optical activity (VOA) techniques, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are powerful tools for assessing the stereochemistry of chiral drug molecules in solution. researchgate.net

Diversification Strategies for the Piperidine-2,6-dione Scaffold

The functionalization of the pre-formed this compound scaffold offers a powerful strategy for generating a library of analogues with diverse properties. Various positions on the glutarimide ring and the N-aryl moiety can be targeted for modification.

Recent advances in catalysis have provided efficient methods for the functionalization of piperidine (B6355638) derivatives. Photoredox-catalyzed α-amino C-H arylation allows for the introduction of aryl groups at the α-position of the piperidine ring with high diastereoselectivity. escholarship.org Furthermore, nickel-catalyzed reductive cross-coupling reactions can be used to introduce a wide range of aryl and heteroaryl groups at the α-position of the glutarimide ring. acs.orgchemrxiv.org

The N-alkylated derivatives of glutarimides have also been investigated. nih.govresearchgate.net Alkylation of the glutarimide nitrogen can modulate the compound's biological activity. Additionally, the glutarimide ring itself can serve as a precursor for more complex structures through ring-opening and subsequent transformations. acs.org These diversification strategies enable the exploration of a broader chemical space and the fine-tuning of the molecule's properties for specific applications.

Chemical Modifications of the 4-Methoxyphenyl (B3050149) Moiety

Modifications to the N-aryl substituent, the 4-methoxyphenyl moiety, are critical for tuning the electronic and steric properties of the molecule, which can influence its biological interactions and metabolic stability. Key synthetic strategies include demethylation to unmask a reactive phenol (B47542) and direct functionalization of the aromatic ring.

Demethylation: The methoxy (B1213986) group is a common target for modification, primarily through demethylation to yield the corresponding 4-hydroxyphenyl derivative. This phenolic group provides a versatile handle for further functionalization, such as the attachment of linkers or other moieties through ether or ester linkages. A common method for demethylation of aryl methyl ethers is treatment with strong acids like hydrobromic acid (HBr) at elevated temperatures. core.ac.uk For instance, the demethylation of a related compound, 1-(4-methoxyphenyl)-4-(nitrophenyl) piperazine (B1678402), is achieved by refluxing with a mixture of HBr and acetic anhydride. core.ac.uk While this method is effective, the harsh conditions may not be suitable for sensitive substrates. Other potential methods include photoinduced demethylation, which has been observed for compounds like 4-nitro-N,N-dimethylaniline, although this is less of a direct synthetic route. nih.gov

Aromatic Ring Functionalization: Direct substitution on the phenyl ring offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the methoxy group (ortho, para-directing) and the glutarimide nitrogen must be considered.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the compound's pharmacokinetic properties and provide a handle for cross-coupling reactions. Enzymatic halogenation using haloperoxidases or flavin-dependent halogenases presents a method for regioselective halogenation under mild conditions. dundee.ac.uk

Nitration: Aromatic nitration, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, can introduce a nitro group onto the phenyl ring. youtube.com This group can then be reduced to an amine, providing another point for functionalization.

Table 1: Potential Chemical Modifications of the 4-Methoxyphenyl Moiety

| Modification Type | Reagents & Conditions | Resulting Functional Group | Potential for Further Elaboration |

|---|---|---|---|

| Demethylation | HBr, Acetic Anhydride, Reflux core.ac.uk | Phenol (-OH) | Etherification, Esterification |

| Halogenation | Haloperoxidase, H₂O₂, Halide Salt dundee.ac.uk | Halogen (-F, -Cl, -Br, -I) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ youtube.com | Nitro (-NO₂) | Reduction to amine, further substitution |

Structural Elaboration of the Piperidine Ring System

The piperidine-2,6-dione (glutarimide) ring is a key pharmacophore, primarily responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.net Modifications to this ring can modulate binding affinity, selectivity, and provide attachment points for linkers.

Functionalization at the α-Position (C3): The position alpha to the imide nitrogen is a frequent site for modification.

Alkylation: Regioselective alkylation at the C3 position can be achieved by generating an enamide anion. For instance, piperidine can be converted to its enamide anion using reagents like ethylmagnesium bromide or lithium diisopropylamide, followed by reaction with an alkyl halide to introduce substituents at the 3-position. odu.edu

Arylation: Nickel-catalyzed asymmetric reductive cross-coupling has been developed to synthesize enantioenriched α-arylglutarimides. nih.govchemrxiv.org This method allows for the modular incorporation of a wide array of aryl groups, which can enhance stability compared to the hydrolytically unstable and racemization-prone thalidomide. nih.gov

Functionalization at the C4-Position: The C4 position of the glutarimide ring is also a target for substitution. Synthesizing derivatives with substituents at this position can impact the molecule's interaction with its biological target. For example, replacing the phthalimide (B116566) moiety of thalidomide with a simple phenyl group to create phenyl-glutarimides (PGs) has been shown to improve chemical stability. nih.gov Further substitution on this phenyl group or replacing it with other groups can be explored. The synthesis of 4-substituted piperidines has been described, offering routes to novel analogues. nih.gov

C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the glutarimide ring. Using dirhodium catalysts, glutarimide-derived aryl diazoacetates can undergo enantioselective C-H functionalization. nih.govacs.orgnih.gov This powerful technique allows for the creation of diverse and stereochemically enriched compounds that can be used as molecular glues or as intermediates for more complex molecules like PROTACs. acs.org

Table 2: Methodologies for Piperidine-2,6-dione Ring Elaboration

| Position | Modification | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|---|

| C3 (α-position) | Alkylation | Enamide anion alkylation | Lithium diisopropylamide (LDA), Alkyl halide | odu.edu |

| C3 (α-position) | Arylation | Ni-catalyzed reductive cross-coupling | Ni catalyst, Aryl halide, Reducing agent | nih.govchemrxiv.org |

| Multiple | C-H Functionalization | Rhodium-catalyzed carbene insertion | Dirhodium catalyst, Diazoacetate derivative | nih.govacs.org |

| C4 | General Substitution | Multi-step synthesis | Varies (e.g., Mannich condensation) | chemrevlett.com |

Rational Design of Linker Chemistries for Conjugates in Chemical Biology

The this compound scaffold is a cornerstone in the development of PROTACs, where it functions as a ligand to recruit the CRBN E3 ubiquitin ligase. nih.govnih.gov A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy. nih.govnih.gov

Linker Attachment Point: The site of linker attachment to the CRBN ligand is crucial. For thalidomide-based ligands, linkers are often attached to the phthalimide ring. However, for simpler phenyl-glutarimides or other novel glutarimide ligands, the linker can be attached at various positions, provided it doesn't disrupt the key hydrogen bonding interactions between the glutarimide imide and CRBN. researchgate.netnih.gov The choice of attachment point is typically guided by analyzing solvent-exposed areas on the ligand-protein complex to minimize disruption of binding. explorationpub.com

Linker Composition and Length: The composition and length of the linker have a profound impact on the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

Flexible Linkers: Polyethylene glycol (PEG) and simple alkyl chains are the most common flexible linkers. broadpharm.com They provide conformational freedom, allowing the two ends of the PROTAC to bind their respective proteins effectively. The optimal length must be determined empirically for each target, as a linker that is too short may cause steric clashes, while one that is too long may not effectively bring the proteins into proximity. nih.gov

Rigid Linkers: To improve metabolic stability and reduce conformational flexibility, rigid linkers incorporating structures like piperazine or piperidine rings are used. nih.govresearchgate.net These rigid structures can help to pre-organize the PROTAC into a bioactive conformation.

Click Chemistry: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for conjugating the two ligands to the linker. nih.gov This approach is highly efficient and allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions for optimization. nih.gov

Table 3: Common Linker Chemistries in PROTAC Design

| Linker Type | Common Motifs | Key Characteristics |

|---|---|---|

| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | Provides conformational flexibility; solubility can be tuned with PEG length. |

| Rigid | Piperazine, Piperidine, Alkynes | Reduces degrees of freedom, can improve metabolic stability and cell permeability. |

| Functional | Triazoles (from Click Chemistry) | Chemically robust, easily synthesized, allows for modular assembly of PROTACs. |

Elucidation of Molecular and Cellular Mechanistic Pathways

Investigation of Protein-Ligand Interactions and Molecular Recognition

The initial step in the mechanism of action for 1-(4-Methoxyphenyl)piperidine-2,6-dione involves its direct binding to specific protein targets. This recognition is key to its biological activity.

This compound belongs to a class of molecules containing a piperidine-2,6-dione moiety, which is structurally analogous to the glutarimide (B196013) ring of thalidomide (B1683933). This feature is critical for its interaction with Cereblon (CRBN), a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). google.comnih.gov The binding occurs within a specific pocket in the C-terminal domain of Cereblon, which shows high conservation across species. nih.gov

The glutarimide-like ring of the compound fits into this binding site, which is notable for the presence of key tryptophan residues that stabilize the interaction. nih.gov While specific kinetic binding constants for this compound are not widely published, the binding of related immunomodulatory drugs (IMiDs) to Cereblon is a well-established, non-covalent interaction. nih.gov This binding event is the foundation of the compound's ability to recruit target proteins to the E3 ligase complex. medchemexpress.comumich.edu

Table 1: Binding Interaction Profile of Piperidine-2,6-dione Analogs

| Ligand Feature | Biological Receptor | Binding Site Characteristics | Significance of Interaction |

|---|---|---|---|

| Piperidine-2,6-dione Ring | Cereblon (CRBN) | C-terminal domain, accommodates 5- and 6-membered imide rings. nih.gov | Acts as a "molecular glue" to recruit neo-substrate proteins to the CRL4^CRBN^ E3 ligase. nih.gov |

| Glutarimide Moiety | Cereblon (CRBN) | A tri-tryptophan pocket within the binding domain. nih.gov | Initiates the process of targeted protein ubiquitination and subsequent degradation. umich.edu |

The primary mechanism of this compound is not direct enzyme inhibition but rather the modulation of an enzyme complex's function. By binding to Cereblon, it functions as a "molecular glue," effectively altering the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase. nih.gov This binding event induces the recruitment of "neosubstrate" proteins that are not typically targeted by this ligase complex. nih.gov Once recruited, these target proteins are marked for degradation by the proteasome.

In addition to this primary mechanism, research on this compound has suggested it may also act as a potent inhibitor of the enzyme aromatase. biosynth.com This proposed secondary mechanism involves blocking the enzyme's active site, thereby inhibiting its function. biosynth.com

To understand the relationship between compound concentration and biological effect in a living system, receptor occupancy studies are essential. For Cereblon-binding agents, these studies aim to quantify the degree to which Cereblon is engaged by the compound in relevant tissues over time. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used for this purpose in preclinical models. nih.gov

These studies often involve developing a radiolabeled version of the compound or a related analog (a PET tracer) to visualize and measure its binding to the target receptor in vivo. nih.gov For instance, studies in non-human primates with PET tracers have successfully quantified the distribution and binding of ligands to their target receptors in the brain. nih.gov Such data is critical for correlating the extent of target engagement with the observed pharmacological effects, thereby informing the design of future experiments.

Cellular Response Mechanisms in Research Models

The molecular interactions of this compound trigger distinct responses within cells, altering signaling pathways and fundamental cellular processes like proliferation and survival.

The modulation of the CRL4^CRBN^ E3 ligase complex by this compound directly impacts cellular ubiquitination pathways. google.comumich.edu By recruiting new substrates to the ligase, the compound initiates their poly-ubiquitination, a process where multiple ubiquitin proteins are attached to the target. nih.gov This ubiquitin tag serves as a signal for the cell's primary protein disposal system, the proteasome, to recognize and degrade the marked protein. medchemexpress.com

This targeted protein degradation effectively rewires cellular signaling. For the broader class of IMiDs, well-known neosubstrates include the zinc-finger transcription factors Ikaros and Aiolos. nih.gov The degradation of these factors leads to significant downstream effects on other signaling pathways they regulate. nih.gov Research on related piperidone compounds confirms that they can increase the levels of poly-ubiquitinated proteins within cancer cell lines, demonstrating a clear impact on this pathway. nih.gov

The targeted degradation of key cellular proteins results in significant antiproliferative and pro-apoptotic effects in various research models. nih.govnih.gov The removal of proteins essential for cell survival and proliferation can halt the cell cycle and trigger programmed cell death (apoptosis). nih.gov

Studies on novel piperidone compounds have shown they can induce antiproliferative effects and apoptosis in human prostate and lymphoma cancer cell lines. nih.gov The observed mechanisms include alterations in the cell cycle and DNA fragmentation, which is a hallmark of apoptosis. nih.gov Other research on piperidine (B6355638) derivatives in colon cancer cells has shown they can arrest the cell cycle in the G1/G0 phase, thereby prohibiting cell proliferation. nih.gov The induction of apoptosis is often mediated through the intrinsic pathway, which involves the upregulation of pro-apoptotic proteins like BAX and caspases. nih.gov

Table 2: Cellular Responses to Piperidine-2,6-dione Analogs in Research Models

| Cellular Process | Associated Mechanism | Outcome in Research Models |

|---|---|---|

| Antiproliferation | Cell cycle arrest, often at the G1/G0 phase. nih.gov | Inhibition of cell growth in various cancer cell lines. nih.gov |

| Apoptosis Induction | DNA fragmentation; activation of intrinsic apoptotic pathway. nih.gov | Increased cell death in lymphoma and colon cancer cells. nih.gov |

| Cell Cycle Alteration | Disruption of normal cell cycle progression. nih.gov | Arrest of cell division and prevention of entry into the S phase. nih.gov |

Transcriptomic and Proteomic Analysis of Compound-Induced Changes in Research Models

Direct transcriptomic and proteomic data for this compound are not extensively available in public databases. However, by examining studies on other non-steroidal aromatase inhibitors (NSAIs), it is possible to infer the potential downstream molecular consequences of its activity. Aromatase inhibitors, as a class, are known to significantly alter the expression of genes and proteins involved in estrogen-responsive pathways.

Comprehensive transcriptomic and proteomic analyses of breast cancer models treated with NSAIs have revealed significant changes in gene sets associated with endocrine therapy resistance. nih.gov For instance, studies on aromatase inhibitor-resistant breast cancer have identified distinct gene expression profiles compared to sensitive cancers. cngb.org These analyses often highlight the modulation of pathways related to cell cycle progression, signal transduction, and apoptosis. nih.govnih.gov

Proteomic investigations of tissues and cells exposed to NSAIs have identified alterations in the expression of key proteins. nih.gov For example, in breast cancer patients, proteomics has been used to identify biomarkers associated with the response to aromatase inhibitor therapy. mdpi.com These studies often reveal changes in the expression of proteins involved in signal transduction pathways, such as the PI3K-Akt and MAPK pathways, which can be activated as a mechanism of resistance to estrogen deprivation. nih.gov Furthermore, proteomics can shed light on the downstream effects of aromatase inhibition on cellular processes like cell proliferation and survival. nih.gov

It is important to note that while these findings for the broader class of NSAIs provide a framework for understanding the potential effects of this compound, specific transcriptomic and proteomic studies on this particular compound are required for a definitive understanding of its molecular signature.

In Vitro and Ex Vivo Mechanistic Investigations

The direct molecular interactions and pathway perturbations of this compound can be more specifically characterized through in vitro and ex vivo studies. These investigations provide crucial insights into its biochemical activity and its effects on isolated biological systems.

This compound is characterized as a potent inhibitor of the enzyme aromatase (cytochrome P450 19A1). mcw.edu Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. mcw.edu The inhibitory action of this compound on aromatase is a critical aspect of its biochemical profile. As a non-steroidal aromatase inhibitor, it is believed to bind reversibly to the active site of the enzyme, competing with the natural substrate. researchgate.netwikipedia.org

Biochemical assays to characterize such inhibitory activity typically involve incubating the enzyme with its substrate (e.g., androstenedione) and varying concentrations of the inhibitor. epa.govabcam.comepa.gov The rate of product formation (estrone) is then measured, often using methods like radioimmunoassay or fluorometric analysis, to determine the extent of inhibition. researchgate.netnih.govturkjps.org

The following table summarizes the key biochemical activities associated with non-steroidal aromatase inhibitors, which are likely relevant to this compound.

| Biochemical Activity | Description | Research Findings for Related Compounds |

| Aromatase Inhibition | Blocks the enzymatic activity of aromatase, reducing estrogen biosynthesis. | Non-steroidal inhibitors show potent, reversible, and competitive inhibition of aromatase. researchgate.netwikipedia.orgnih.gov |

| Enzyme Kinetics | Characterization of the inhibitor's affinity (Ki) and mechanism of inhibition. | Ki values for potent non-steroidal inhibitors are often in the low nanomolar range. nih.gov |

Cell-free systems, which consist of cellular extracts containing the necessary machinery for biological processes like transcription and translation, offer a powerful tool for dissecting molecular pathways without the complexity of a living cell. nih.govnih.govacs.org These systems allow for the precise control of experimental conditions and the direct measurement of the effects of a compound on specific biochemical reactions or pathways.

While there are no specific reports on the use of this compound in cell-free systems, this technology holds significant potential for elucidating its mechanism of action. For instance, a cell-free system containing purified aromatase and its necessary cofactors could be used to study the kinetics of inhibition by this compound in a highly controlled environment. nih.gov This would allow for a more precise determination of its Ki and mechanism of inhibition, free from the confounding variables present in cell-based assays.

Furthermore, cell-free systems can be used to investigate the compound's effects on downstream signaling pathways. By adding components of a specific pathway to the cell-free extract, researchers can observe how the compound influences the interactions and activities of the proteins involved. nih.gov This approach could be particularly useful for exploring potential off-target effects or for identifying other molecular targets of this compound beyond aromatase.

The table below outlines the potential applications of cell-free systems in the study of this compound.

| Cell-Free System Application | Description | Potential Insights |

| Enzyme Inhibition Kinetics | A purified system containing aromatase and its cofactors to study the direct interaction with the compound. | Precise determination of Ki, Kon, Koff, and the mechanism of inhibition (competitive, non-competitive, etc.). nih.gov |

| Pathway Reconstruction | Assembling specific signaling pathways (e.g., estrogen receptor signaling) in a cell-free extract. | Understanding the compound's influence on protein-protein interactions and post-translational modifications within the pathway. nih.gov |

| Target Identification | Screening the compound against a library of proteins in a cell-free system to identify potential off-target interactions. | Discovery of novel molecular targets and a more comprehensive understanding of the compound's biological effects. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlative Analysis of Structural Features with Biological Activity

The core of understanding the potential of 1-(4-Methoxyphenyl)piperidine-2,6-dione lies in dissecting how changes in its chemical architecture translate to alterations in its biological activity. This involves systematic variations of its different components and observing the resultant effects.

The interaction of glutarimide-containing compounds with the protein cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex (CRL4-CRBN), is a key area of investigation. The glutarimide (B196013) ring itself is crucial for this binding, fitting into a specific pocket on the CRBN protein. nih.gov The N-substituent, in this case, the 4-methoxyphenyl (B3050149) group, plays a significant role in modulating this interaction and in recruiting other proteins, known as neosubstrates, to the complex for subsequent degradation.

Studies on related N-aryl glutarimides have shown that the nature and position of substituents on the aryl ring can significantly impact binding affinity and biological activity. For instance, the introduction of fluorine atoms into benzamide (B126) derivatives has been shown to increase binding affinity for CRBN. acs.org While specific data for a wide range of analogs of this compound is not extensively available in the public domain, general principles from related compounds suggest that modifications to the 4-methoxyphenyl ring would likely have a profound effect.

Key structural considerations for ligand-target binding include:

The Glutarimide Moiety: This is the primary anchor to the CRBN binding pocket. nih.gov

Substituents on the Aryl Ring: The methoxy (B1213986) group at the para position of the phenyl ring is an electron-donating group. Varying this substituent to be electron-withdrawing or altering its position (ortho, meta) would be expected to change the binding characteristics and subsequent biological outcomes.

Table 1: Hypothetical Impact of Substituent Variations on the Phenyl Ring of 1-Phenylpiperidine-2,6-dione Analogs on CRBN-Mediated Activity

| Substituent at para-position | Electronic Effect | Predicted Impact on Neosubstrate Recruitment |

| -OCH3 (Methoxy) | Electron-donating | May favor recruitment of specific neosubstrates. |

| -NO2 (Nitro) | Electron-withdrawing | Likely to alter neosubstrate specificity compared to electron-donating groups. |

| -Cl (Chloro) | Electron-withdrawing (inductive), weak electron-donating (resonance) | May lead to a different profile of recruited neosubstrates. |

| -H (Hydrogen) | Neutral | Serves as a baseline for comparing the effects of other substituents. |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for a comprehensive series of this compound analogs is limited.

Chirality is a fundamental aspect of drug action. For many biologically active molecules, the different enantiomers (mirror-image isomers) can exhibit markedly different pharmacological activities and metabolic profiles. nih.gov In the context of glutarimide derivatives, the carbon atom at the 3-position of the piperidine-2,6-dione ring is a chiral center.

The stereochemistry at this position is critical for the interaction with CRBN and the subsequent recruitment of neosubstrates. For example, in the case of thalidomide (B1683933), the (S)-enantiomer is associated with its teratogenic effects, while the (R)-enantiomer is primarily responsible for its sedative properties. This highlights the profound impact of stereochemistry on the biological outcomes of glutarimide-containing compounds.

For this compound, if a substituent were introduced at the 3-position of the glutarimide ring, the resulting enantiomers would likely exhibit different biological activities. One enantiomer might bind more effectively to CRBN or recruit a different set of neosubstrates compared to the other. nih.govresearchgate.net The stereoselective synthesis of such analogs would be crucial for elucidating these differences and for developing compounds with more specific and desirable activities. nih.gov

Development of Pharmacophore Models for Rational Design

Pharmacophore models are essential tools in modern drug discovery. They define the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response.

For glutarimide-based CRBN modulators, a general pharmacophore model has emerged from structural studies. This model typically includes:

A hydrogen bond acceptor feature corresponding to one of the carbonyl groups of the glutarimide ring.

A hydrogen bond donor feature from the imide nitrogen of the glutarimide ring.

A hydrophobic or aromatic region that interacts with a tryptophan-lined pocket in CRBN.

A vector pointing towards the solvent-exposed region where the N-substituent (like the 4-methoxyphenyl group) is located, which is crucial for neosubstrate recruitment.

A study on novel thalidomide analogs proposed a cereblon-binding pharmacophore for glutarimide-containing compounds, emphasizing the importance of these key features for interaction with the target protein.

The 4-methoxyphenyl group of this compound would be a key component in refining such a pharmacophore model to design new analogs with potentially enhanced or more specific activities. By understanding the precise spatial and electronic requirements for optimal interaction, medicinal chemists can rationally design new molecules with improved properties.

Insights into Structure-Dependent Modulations of Biological Pathways

The binding of this compound and its analogs to CRBN can trigger a cascade of downstream cellular events. By inducing the degradation of specific neosubstrate proteins, these compounds can modulate various biological pathways.

The specific pathways affected are entirely dependent on the set of neosubstrates that are recruited, which in turn is determined by the chemical structure of the N-aryl substituent. For example, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by certain immunomodulatory drugs (IMiDs) is a key mechanism for their anti-myeloma activity.

While the specific neosubstrates targeted by this compound have not been extensively characterized in publicly available literature, it is hypothesized that variations in the 4-methoxyphenyl ring would lead to differential recruitment of neosubstrates, thereby modulating different biological pathways.

Computational and Theoretical Chemistry Applications

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the piperidine (B6355638) scaffold, docking studies are instrumental in understanding their binding modes within the active sites of various biological targets. For instance, computational studies on piperidine-based compounds have been used to investigate their potential as inhibitors for targets like the SARS-CoV-2 main protease and sigma receptors. nih.govresearchgate.netnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is prepared by adding hydrogen atoms and assigning charges. A binding site, often a catalytic pocket, is defined on the receptor. researchgate.net The ligand, such as an analogue of 1-(4-Methoxyphenyl)piperidine-2,6-dione, is then computationally placed into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues. nih.govnih.gov For example, docking studies of a diketopiperazine/piperidine alkaloid with the SARS-CoV-2 spike protein identified interactions with hotspot residues essential for the protein's interaction with the ACE2 receptor. nih.gov Similarly, docking of piperidine derivatives into the sigma-1 receptor (S1R) cavity helped to elucidate the binding mode and identify key residues involved in the interaction. nih.gov This information is vital for structure-based drug design, allowing chemists to modify the scaffold to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.org This method is fundamental in predictive research, enabling the estimation of the activity of newly designed molecules before their synthesis. longdom.orgnih.gov

The process involves several key steps:

Data Set Preparation : A collection of molecules with a common scaffold, such as derivatives of this compound, and their experimentally measured biological activities (e.g., IC50 values) is compiled. nih.govbrieflands.com

Descriptor Calculation : Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.govslideshare.net

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. longdom.orgbrieflands.com

Validation : The model's predictive power is rigorously assessed using techniques like cross-validation and external validation with an independent test set of compounds. jocpr.com

QSAR models can guide lead optimization by identifying which structural features are most important for activity. For example, a 3D-QSAR study on pyridin-2-one inhibitors identified that steric and electrostatic fields were significant contributors to their biological activity. mdpi.com By applying QSAR to a series of piperidine-2,6-dione analogues, researchers can prioritize the synthesis of candidates with a higher probability of success, optimizing properties like efficacy and pharmacokinetics. jocpr.com

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose from docking and to refine the understanding of the interactions between the compound and its target. nih.gov

For example, MD simulations performed on a promising sigma-1 receptor agonist with a piperidine core revealed the crucial amino acid residues that maintained stable interactions with the compound throughout the simulation. nih.gov Such simulations are critical for confirming that the interactions predicted by docking are maintained over time and for identifying subtle conformational changes that may influence binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure and reactivity. These methods can calculate a variety of molecular descriptors that are essential for QSAR studies and for understanding interaction mechanisms at an electronic level. longdom.org

For a compound like this compound, quantum calculations can determine:

Electron Distribution and Electrostatic Potential : Mapping the electrostatic potential onto the molecular surface helps identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions like hydrogen bonding and electrostatic attraction.

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively, providing insights into its reactivity.

These calculated electronic descriptors can be correlated with biological activity in QSAR models. longdom.org Furthermore, predicted properties such as polarizability, molar refractivity, and pKa, which can be derived from or informed by quantum calculations, are valuable for predicting a compound's behavior in biological systems. epa.gov

Virtual Screening and De Novo Design Methodologies for Related Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govsciengpub.ir For scaffolds like piperidine-2,6-dione, this approach can rapidly identify novel hits for further development. The process typically involves docking millions of commercially or virtually generated compounds into the target's active site and ranking them based on their predicted binding affinity. nih.govnih.gov This method has been successfully applied to identify potential inhibitors for various targets, including those related to COVID-19. nih.govresearchgate.net

De novo design and scaffold hopping are related strategies used to create entirely new molecules. mdpi.com Scaffold hopping, in particular, involves replacing the core structure (scaffold) of a known active compound with a different one while preserving the spatial arrangement of key interacting groups. mdpi.com This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles. For instance, starting with a known inhibitor, computational methods can generate thousands of new compounds with diverse scaffolds that are then prioritized through virtual screening and docking. mdpi.com These methodologies are powerful tools for exploring the vast chemical space around the piperidine-2,6-dione core to design next-generation therapeutic agents. whiterose.ac.uk

Advanced Analytical Methodologies for Compound Characterization and Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized compounds and their byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including piperidine-2,6-dione derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to unambiguously assign proton and carbon signals, providing deep insight into the molecular framework. nih.gov

For "1-(4-Methoxyphenyl)piperidine-2,6-dione," ¹H NMR would reveal characteristic signals for the methoxy (B1213986) group protons, the aromatic protons on the phenyl ring, and the aliphatic protons of the piperidine-2,6-dione ring. The splitting patterns of the aromatic protons can confirm the para substitution pattern, while the chemical shifts and couplings of the piperidine (B6355638) ring protons provide information about the ring's conformation. nih.govresearchgate.net ¹³C NMR spectroscopy complements this by identifying the chemical environments of all carbon atoms, including the distinct signals for the two carbonyl carbons (C2 and C6), the methoxy carbon, and the carbons of the aromatic and piperidine rings. researchgate.netnih.gov In studies of related N-substituted piperidin-4-ones, 2D NMR techniques like HSQC and HMBC have been vital for definitive signal assignments and confirming connectivity within the molecule. nih.govdoi.org

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₃ | ¹H | ~3.8 | - |

| -OCH₃ | ¹³C | - | ~55.6 |

| Piperidine C3, C5 | ¹H | ~2.0-2.2 (m) | - |

| Piperidine C4 | ¹H | ~2.7-2.9 (t) | - |

| Piperidine C3, C5 | ¹³C | - | ~17-18 |

| Piperidine C4 | ¹³C | - | ~31-32 |

| Piperidine C2, C6 (C=O) | ¹³C | - | ~171-172 |

| Aromatic (ortho to N) | ¹H | ~7.2-7.3 (d) | - |

| Aromatic (meta to N) | ¹H | ~6.9-7.0 (d) | - |

| Aromatic C (ipso, attached to N) | ¹³C | - | ~131-132 |

| Aromatic C (ortho to N) | ¹³C | - | ~128-129 |

| Aromatic C (meta to N) | ¹³C | - | ~114-115 |

| Aromatic C (para to N, attached to OCH₃) | ¹³C | - | ~159-160 |

Note: Predicted values are based on data from structurally similar compounds. nih.govnih.gov Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of a compound's molecular formula. nih.gov For "this compound" (C₁₂H₁₃NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its identity. nih.govbiosynth.com

Tandem MS (MS/MS) is particularly valuable for structural elucidation and metabolite identification. nih.govresearchgate.net In research settings, understanding a compound's metabolic fate is critical. Studies on the closely related designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that a major metabolic pathway is O-demethylation of the methoxy group to form a hydroxyphenyl metabolite. nih.govnih.gov It is hypothesized that "this compound" would undergo a similar primary metabolic transformation. Tandem MS can identify such metabolites by first selecting the parent drug's ion and then fragmenting it to produce a characteristic pattern, which is then compared to the fragmentation pattern of suspected metabolites found in biological samples like urine or plasma. nih.govnih.gov

| Compound | Formula | Ion Type | Calculated m/z | Notes |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₃ | [M+H]⁺ | 220.0917 | Parent ion of the target compound. |

| 1-(4-Hydroxyphenyl)piperidine-2,6-dione | C₁₁H₁₁NO₃ | [M+H]⁺ | 206.0761 | Predicted primary metabolite via O-demethylation. nih.gov |

Chromatographic Separation Techniques for Purification and Analysis of Research Samples

Chromatography is fundamental to separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile research compounds and for their quantification in various matrices. mdpi.com Reverse-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase (like C18 or Biphenyl) is used with a polar mobile phase. nih.govsielc.com

For the analysis of "this compound," a typical method would involve a C18 column with a mobile phase consisting of a gradient mixture of water (often containing a small amount of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com The compound's purity is determined by integrating the area of its peak and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. This method is scalable and can be adapted for preparative HPLC to purify larger quantities of the compound for further research. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 2.1 × 100 mm, 1.7 µm) | acs.org |

| Mobile Phase A | Water + 0.1% Formic Acid | sielc.com |

| Mobile Phase B | Acetonitrile | sielc.comacs.org |

| Flow Rate | 0.2 - 1.5 mL/min | nih.govacs.org |

| Detection | UV at 280 nm | nih.gov |

| Mode | Gradient Elution | acs.org |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is best suited for the analysis of volatile and thermally stable compounds. While "this compound" itself has limited volatility, GC-MS can be used to detect volatile impurities from its synthesis. More importantly, it is a valuable tool for toxicological screening in biological fluids. nih.gov

For detection in samples like urine, the compound and its metabolites would typically undergo extraction and a derivatization step, such as acetylation, to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov A study on the related compound MeOPP successfully used a GC-MS procedure following acid hydrolysis, extraction, and acetylation to detect the parent drug and its metabolites, a procedure that would be applicable for detecting an intake of "this compound". nih.gov

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. acs.orgmdpi.com For novel compounds like "this compound," obtaining a single crystal suitable for X-ray diffraction analysis would confirm its structural assignment beyond any doubt.

The resulting crystal structure would reveal the conformation of the piperidine-2,6-dione ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-methoxyphenyl (B3050149) substituent relative to the dione (B5365651) ring. acs.orgchemrevlett.com This information is critical for structure-activity relationship (SAR) studies and for understanding how the molecule might interact with biological targets. Furthermore, co-crystallization with other molecules can be explored to study intermolecular interactions. acs.org While a specific crystal structure for the title compound is not publicly available, analysis of related N-acyl-glutarimides and substituted piperidones shows that detailed conformational data is readily obtained. acs.orgchemrevlett.com

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data presented is for a representative heterocyclic compound to illustrate the type of information generated and is not the actual data for this compound. mdpi.com

Potential Research Applications in Chemical Biology

Utility as Molecular Probes for Elucidating Cellular Pathways

1-(4-Methoxyphenyl)piperidine-2,6-dione has been identified as a potent inhibitor of the enzyme aromatase. biosynth.com Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent cancers. The ability of this compound to specifically interact with and inhibit aromatase makes it a valuable molecular probe for studying the downstream effects of aromatase activity and the broader cellular pathways regulated by estrogen signaling. biosynth.com By observing the cellular responses following treatment with this compound, researchers can gain insights into the complex mechanisms of hormonal regulation and its role in disease progression.

Integration into Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation Research

The piperidine-2,6-dione scaffold is a well-established structural motif for ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase. biosynth.com This interaction is fundamental to the mechanism of a class of therapeutic agents known as immunomodulatory imide drugs (IMiDs). In the context of targeted protein degradation, this scaffold is a key component in the design of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. biosynth.com The piperidine-2,6-dione moiety, as found in this compound, can serve as the E3 ligase-binding moiety (LBM), specifically recruiting the CRBN E3 ligase. biosynth.com The rational design of PROTACs involves selecting an appropriate LBM that ensures effective recruitment of the E3 ligase to the target protein. While direct studies specifically incorporating this compound into a PROTAC are not extensively documented in the reviewed literature, the established role of the piperidine-2,6-dione core as a CRBN ligand suggests its potential utility in this capacity.

Exploration in Advanced Material Science or Non-Biological Chemical Applications

While the primary research focus for piperidine-2,6-dione derivatives lies in chemical biology and medicinal chemistry, related glutarimide (B196013) structures have found applications in material science. For instance, polysilsesquioxanes containing glutarimide side-chains have been synthesized and investigated for their potential use as UV-protective materials. biosynth.com These polymers exhibit high thermal stability and transparency in the visible spectrum while effectively absorbing UV radiation, making them suitable for applications such as protective film coatings. biosynth.com The presence of the glutarimide moiety contributes to these UV-absorbing properties. biosynth.com Although direct applications of this compound in material science are not documented in the reviewed literature, the properties of the related glutarimide polymers suggest a potential area for future exploration.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)piperidine-2,6-dione and its derivatives?

Methodological Answer: The compound can be synthesized via Lossen-type reactions using primary alcohols and triethylamine, yielding N(α)-urethane-protected derivatives with high purity and efficiency. A one-pot procedure simplifies the process, reducing intermediate isolation steps . Additionally, enantioselective α-fluorination or deaminative coupling with amines (e.g., 3,4,5-trimethoxybenzylamine) enables the creation of structurally diverse analogs for functional studies .

Q. How can crystallographic data be used to characterize this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise geometric parameters (bond lengths, angles) and confirms molecular conformation. For example, triclinic crystal systems (space group P1) with specific lattice constants (e.g., Å, Å) and refinement metrics () validate structural integrity . Data collection via Bruker SMART APEX CCD diffractometers ensures high-resolution analysis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to eye and skin irritation risks (Hazard Statement: Eye Irrit. 2, Skin Irrit.), use PPE (gloves, goggles) and work in a fume hood. Storage should follow inert atmosphere conditions (2–8°C) to prevent degradation . Stability studies under varying pH and temperature conditions are recommended to assess reactivity.

Advanced Research Questions

Q. How do polymorphic forms of piperidine-2,6-dione derivatives influence pharmacological activity?

Methodological Answer: Polymorphs (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) exhibit distinct solubility and bioavailability profiles. Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . For instance, EP 1667682 B1 details methods to isolate forms with enhanced therapeutic efficacy against diseases like multiple myeloma .

Q. What computational strategies predict the bioactivity of this compound analogs?

Methodological Answer: Molecular docking and QSAR modeling evaluate interactions with targets (e.g., CYP17A1, CYP19A1) implicated in steroidogenesis . Tools like DiffIUPAC enable generative molecular editing by masking functional groups (e.g., replacing "piperidine-2,6-dione" with "*") to design novel analogs with predicted activity . Validate predictions using in vitro enzyme inhibition assays.

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial or anticancer properties?

Methodological Answer: Modify the 4-methoxyphenyl substituent to alter electron density and steric effects. For example, coupling with trifluoromethylphenyl groups enhances antimicrobial activity by increasing lipophilicity and membrane penetration . In vivo models (e.g., xenograft studies) validate efficacy, while flow cytometry assesses apoptosis induction in cancer cells .

Q. What analytical techniques resolve contradictions in reaction yields or purity data?

Methodological Answer: Combine HPLC-MS for purity assessment with NMR to confirm structural fidelity. For instance, discrepancies in yields from Lossen-type reactions may arise from incomplete alcohol coupling; optimizing triethylamine stoichiometry (1.2–1.5 eq.) improves reproducibility . Use multi-scan absorption corrections (e.g., SADABS) during crystallography to mitigate data artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.